molecular formula C10H14 B1584817 1-Ethyl-3,5-dimethylbenzene CAS No. 934-74-7

1-Ethyl-3,5-dimethylbenzene

Cat. No.: B1584817
CAS No.: 934-74-7
M. Wt: 134.22 g/mol
InChI Key: LMAUULKNZLEMGN-UHFFFAOYSA-N
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Description

1-Ethyl-3,5-dimethylbenzene, also known as 5-ethyl-m-xylene, is an aromatic hydrocarbon with the molecular formula C10H14. It is a derivative of benzene, where the benzene ring is substituted with an ethyl group and two methyl groups at the 1, 3, and 5 positions. This compound is part of the xylene family and is known for its distinct chemical properties and applications in various fields.

Scientific Research Applications

1-Ethyl-3,5-dimethylbenzene has several applications in scientific research, including:

Safety and Hazards

While specific safety and hazard information for 1-Ethyl-3,5-dimethylbenzene is not available in the search results, general precautions for handling similar organic compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Mechanism of Action

Target of Action

Like other aromatic hydrocarbons, it may interact with various enzymes and proteins within the body, potentially altering their function .

Mode of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution, maintaining aromaticity throughout the reaction . This suggests that 1-Ethyl-3,5-dimethylbenzene might interact with its targets in a similar manner, forming a sigma-bond with the target, generating a positively charged intermediate, and then removing a proton to yield a substituted product .

Biochemical Pathways

It’s known that methyl groups tend to “push” electrons towards the ring, increasing the electron density and making the ring more attractive to attacking reagents . This suggests that this compound could potentially influence pathways involving electrophilic aromatic substitution.

Pharmacokinetics

It is expected to distribute throughout the body, particularly in fatty tissues due to its lipophilic nature .

Result of Action

Based on its chemical structure and properties, it may cause changes in cellular function due to its potential interactions with various enzymes and proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature and pH can affect the rate of chemical reactions and the stability of the compound. Furthermore, the presence of other chemicals can influence its action and efficacy through competitive or non-competitive interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3,5-dimethylbenzene can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the catalytic reforming of petroleum hydrocarbons. This process includes the dehydrogenation and isomerization of alkanes to produce aromatic compounds, including this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3,5-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

1-Ethyl-3,5-dimethylbenzene can be compared with other similar compounds, such as:

    m-Xylene (1,3-dimethylbenzene): Similar structure but lacks the ethyl group.

    1-Ethyl-2,4-dimethylbenzene: Similar structure but with different positions of the methyl groups.

    1,2,4-Trimethylbenzene: Contains three methyl groups instead of an ethyl group.

This compound stands out due to its unique substitution pattern, which influences its chemical reactivity and applications.

Properties

IUPAC Name

1-ethyl-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-4-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAUULKNZLEMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061316
Record name 5-Ethyl-m-xylene
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Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-74-7
Record name 1-Ethyl-3,5-dimethylbenzene
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Record name 5-Ethyl-m-xylene
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Record name 5-Ethyl-m-xylene
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Record name Benzene, 1-ethyl-3,5-dimethyl-
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Record name 5-Ethyl-m-xylene
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Record name 5-ethyl-m-xylene
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Record name 5-ETHYL-M-XYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The study mentions 1-Ethyl-3,5-dimethylbenzene being emitted from the growth media of indoor plants. What are the potential sources of this compound in such an environment? []

A1: While the exact origin of this compound within the plant growth media wasn't definitively determined in the study , several possibilities exist:

    Q2: Does the presence of this compound, originating from the growth media, have any implications for the plants themselves or for indoor air quality? []

    A2: The study primarily focused on identifying and categorizing the volatile organic compounds emitted by indoor plants and their surrounding environment. While the presence of this compound was noted, its specific effects on plant health or indoor air quality were not investigated. Further research is necessary to understand:

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